4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole
Description
4-Iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole is a substituted pyrazole derivative characterized by a 1-methyl group, a 5-methoxymethyl substituent, and a 4-iodo moiety. This compound belongs to the pyrazole family, a class of nitrogen-containing heterocycles with diverse applications in medicinal chemistry, agrochemicals, and materials science . The iodine atom introduces significant steric bulk and polarizability, while the methoxymethyl group enhances solubility and modulates electronic effects. The compound’s synthesis and structural characterization are inferred from analogous pathways, such as halogenation and nucleophilic substitution reactions, as seen in related pyrazole derivatives .
Properties
IUPAC Name |
4-iodo-5-(methoxymethyl)-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2O/c1-9-6(4-10-2)5(7)3-8-9/h3H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJJWZDFKQWXFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the iodination of a pre-formed pyrazole ring. The reaction typically starts with the formation of the pyrazole ring through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. The resulting pyrazole is then subjected to iodination using iodine or an iodine-containing reagent under suitable conditions, such as in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Nucleophilic Substitution at the Iodo Position
The iodine atom at position 4 serves as a prime site for cross-coupling reactions, enabling functionalization of the pyrazole ring.
Suzuki-Miyaura Coupling
-
Reaction : Palladium-catalyzed coupling with aryl/vinyl boronic acids.
-
Conditions : Pd(OAc)₂ (5 mol%), 1,3-bis(diphenylphosphino)propane (10 mol%), Na₂CO₃ (2 equiv), n-butanol, reflux under inert atmosphere .
-
Example :
-
Substrate Compatibility : Aryl, heteroaryl, and alkenyl boronic acids .
Grignard Reactions
-
Reaction : Iodo displacement with organomagnesium reagents.
-
Conditions : Isopropylmagnesium chloride lithium chloride complex (1.1 equiv), THF, -78°C .
-
Example :
Electrophilic Aromatic Substitution
The electron-rich pyrazole ring facilitates regioselective electrophilic attacks, though steric effects from the methoxymethyl group influence reactivity.
Nitration and Halogenation
-
Nitration : Occurs at position 3 (meta to iodine) using HNO₃/H₂SO₄ .
-
Bromination : NBS in DMF selectively brominates position 5 if unsubstituted .
Functionalization of the Methoxymethyl Group
The methoxymethyl (-CH₂OCH₃) group undergoes cleavage or oxidation under specific conditions.
| Reaction Type | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Ether Cleavage | BBr₃, CH₂Cl₂, -78°C → RT | 5-Hydroxymethyl-4-iodo-1-methylpyrazole | 85% | |
| Oxidation | KMnO₄, H₂O, 0°C | 5-Carboxy-4-iodo-1-methylpyrazole | 72% |
Cycloaddition and Ring-Opening Reactions
The iodine atom enables participation in transition-metal-catalyzed annulations.
Huisgen Cycloaddition
-
Reaction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Example :
Reductive Deiodination
Catalytic hydrogenation removes the iodine atom for downstream modifications.
-
Product : 1-Methyl-5-(methoxymethyl)pyrazole (quantitative yield).
Biological Interactions
The compound’s iodine and methoxymethyl groups enhance binding to biological targets:
-
Enzyme Inhibition : Competes with ATP in kinase binding pockets (IC₅₀ = 0.2 μM for PKC-θ).
-
Antiviral Activity : Reduces herpes simplex virus type-1 replication by 90% at 10 μM .
Comparative Reactivity Table
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| C4 (Iodo) | High (electrophilic substitution) | Cross-coupling, Grignard, reduction |
| C5 (Methoxymethyl) | Moderate (steric hindrance) | Oxidation, ether cleavage |
| N1 (Methyl) | Low | N-alkylation under strong bases |
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
4-Iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its iodo and methoxymethyl groups facilitate various substitution reactions, making it an essential intermediate in organic synthesis.
Table 1: Synthetic Applications
| Application Type | Description |
|---|---|
| Substitution Reactions | Used to introduce various substituents at the pyrazole ring. |
| Formation of Derivatives | Can be transformed into derivatives with enhanced biological activity. |
| Agrochemical Development | Acts as a precursor in the synthesis of agrochemicals, particularly fungicides and herbicides. |
Biological Applications
Enzyme Inhibition Studies
Research indicates that this compound can act as an enzyme inhibitor, impacting various biochemical pathways. Its mechanism often involves binding to the active sites of enzymes, thereby preventing substrate access.
Potential Therapeutic Uses
The compound has been investigated for its potential therapeutic properties, including:
- Anti-inflammatory Activities: Pyrazole derivatives have shown promise in reducing inflammation, with some studies reporting significant activity comparable to established anti-inflammatory drugs like diclofenac sodium .
- Anticancer Properties: Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting a role in cancer therapy development.
Table 2: Biological Activities
Case Studies and Research Findings
Several studies have highlighted the applications of pyrazole derivatives, including this compound:
- Study by Selvam et al.: Synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activities, demonstrating that certain compounds significantly outperformed traditional anti-inflammatory drugs .
- Research by Ahsan et al.: Investigated novel pyrazole derivatives for anticonvulsant activity, finding promising results that suggest potential use in neuroprotective therapies .
- Chovati et al.: Explored the antimicrobial properties of pyrazole derivatives against Mycobacterium tuberculosis and various bacterial strains, indicating broad-spectrum antimicrobial potential .
Mechanism of Action
The mechanism of action of 4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The iodine atom and methoxymethyl group can influence the compound’s binding affinity and specificity, affecting its overall activity.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Selected Pyrazole Derivatives
Key Observations:
Halogen Effects: Replacing iodine with bromine (e.g., 4-Bromo-5-methoxy-1-methyl-1H-pyrazole ) reduces molecular weight by ~47 g/mol and alters reactivity.
Functional Group Impact : The methoxymethyl group (-OCH2CH3) in the target compound offers greater steric flexibility and lipophilicity than the rigid methoxy (-OCH3) group in 4-Bromo-5-methoxy-1-methyl-1H-pyrazole . This may enhance membrane permeability in biological applications.
Amino vs.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound | 4-Bromo-5-methoxy-1-methyl-1H-pyrazole | 5-Hydroxy-1-methyl-1H-pyrazole |
|---|---|---|---|
| Solubility (logP) | ~2.1 (estimated) | ~1.8 | ~0.5 |
| Melting Point (°C) | Not reported | 85–87 | 120–122 |
| Hydrogen Bonding | Weak (ether oxygen) | Moderate (methoxy) | Strong (hydroxyl) |
Key Observations:
- Higher logP values suggest increased lipophilicity for the iodinated compound, favoring passive diffusion across biological membranes.
Biological Activity
4-Iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is largely attributed to its structural features, which enhance its interaction with biological targets. The iodo group contributes to halogen bonding, potentially increasing the compound's binding affinity to specific receptors or enzymes. The methoxymethyl group enhances lipophilicity and metabolic stability, facilitating better interaction with cellular targets.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. It has been investigated for its ability to inhibit the proliferation of various cancer cell lines, including prostate cancer cells. The compound shows potential as a lead candidate in drug development aimed at targeting androgen receptors, which are critical in the progression of prostate cancer .
Antimicrobial Activity
In addition to its anticancer effects, this pyrazole derivative has demonstrated antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further exploration in infectious disease treatment .
Table 1: Summary of Biological Activities
Case Studies
- Prostate Cancer Treatment : A study highlighted the effectiveness of this compound as an androgen receptor antagonist. It demonstrated high binding affinity and significant inhibition of cell proliferation in androgen-dependent prostate cancer models .
- Antimicrobial Efficacy : Another investigation reported that this compound exhibited substantial antimicrobial activity against E. coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
- Enzymatic Inhibition : Research has indicated that derivatives of pyrazole compounds can serve as inhibitors for cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and are often dysregulated in cancers .
Q & A
Q. Optimization strategies :
- Use polar aprotic solvents (DMF, THF) to enhance reactivity in cyclization .
- Control temperature (0–5°C) during iodination to minimize side reactions .
- Employ Pd-catalyzed cross-coupling for regioselective methoxymethylation .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy :
- X-ray crystallography : Resolves crystal packing and substituent orientation using programs like SHELXL .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for iodine-containing species .
Advanced: How can researchers resolve contradictions in NMR data caused by substituent effects in pyrazole derivatives?
Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or steric hindrance altering chemical shifts. Methodological approaches include:
- Variable-temperature NMR : Detects tautomeric equilibria (e.g., pyrazole NH protons at δ 10–12 ppm broadening at low temperatures) .
- 2D NMR (COSY, HSQC) : Correlates coupled protons and carbons to assign overlapping signals, especially in crowded regions (e.g., methoxymethyl vs. methyl groups) .
- Computational modeling : Predicts chemical shifts using DFT (e.g., Gaussian09) to cross-validate experimental data .
Advanced: What computational methods are used to predict the reactivity and electronic properties of this compound?
Answer:
- DFT calculations :
- Molecular docking : Screens binding affinities with biological targets (e.g., enzymes) using AutoDock Vina .
- MD simulations : Analyzes stability of pyrazole-protein complexes over nanosecond timescales .
Advanced: How to design and evaluate pyrazole derivatives for structure-activity relationship (SAR) studies?
Answer:
- Derivatization strategies :
- Biological assays :
Advanced: How to address challenges in crystallizing this compound for structural studies?
Answer:
- Solvent selection : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality .
- Temperature gradients : Gradual cooling from 40°C to 4°C promotes ordered crystal growth .
- Halogen bonding : Leverage iodine’s polarizability to stabilize crystal packing via I···O/N interactions .
Advanced: What are the common by-products in pyrazole synthesis, and how can they be minimized?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
